molecular formula C18H14Cl2O4 B11140643 (4Z)-4-(2,4-dichlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

(4Z)-4-(2,4-dichlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11140643
M. Wt: 365.2 g/mol
InChI Key: UDKCXKPFXIJZRS-RZNTYIFUSA-N
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Description

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is an organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable benzopyranone precursor under basic or acidic conditions. Common reagents used in this synthesis include:

    Base catalysts: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Acid catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives

    Reduction: Reduction of the double bond or carbonyl group

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, derivatives of benzopyran compounds are often investigated for their potential therapeutic effects. This compound could be explored for its efficacy in treating diseases or as a lead compound for drug development.

Industry

In industry, (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
  • (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE

Uniqueness

The uniqueness of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one

InChI

InChI=1S/C18H14Cl2O4/c1-22-16-6-11-9-24-18(21)14(13(11)8-17(16)23-2)5-10-3-4-12(19)7-15(10)20/h3-8H,9H2,1-2H3/b14-5-

InChI Key

UDKCXKPFXIJZRS-RZNTYIFUSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)C2=CC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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